molecular formula C23H16O3 B11613518 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one

Cat. No.: B11613518
M. Wt: 340.4 g/mol
InChI Key: OPPPBVAOQGAARB-UHFFFAOYSA-N
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Description

7-Methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a furanochromone derivative characterized by a fused benzofurochromenone core. Key structural features include a methyl group at position 7 and a 4-methylphenyl substituent at position 10 (). The compound shares a core scaffold with bioactive furanochromones, such as visnagin, which exhibit antioxidant and enzyme-inhibitory activities ().

Properties

Molecular Formula

C23H16O3

Molecular Weight

340.4 g/mol

IUPAC Name

7-methyl-10-(4-methylphenyl)-[1]benzofuro[6,5-c]isochromen-5-one

InChI

InChI=1S/C23H16O3/c1-13-7-9-15(10-8-13)20-12-25-21-14(2)22-18(11-19(20)21)16-5-3-4-6-17(16)23(24)26-22/h3-12H,1-2H3

InChI Key

OPPPBVAOQGAARB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=COC3=C2C=C4C5=CC=CC=C5C(=O)OC4=C3C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under specific conditions. For instance, starting from a substituted coumarin, the compound can be synthesized through a series of reactions involving methylation and cyclization steps .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and sometimes catalysts to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl groups .

Scientific Research Applications

Pharmacological Applications

Research indicates that compounds similar to 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit various pharmacological properties, including:

  • Antioxidant Activity : Compounds in this class have been studied for their ability to scavenge free radicals, which may contribute to their protective effects against oxidative stress-related diseases.
  • Anti-inflammatory Properties : Preliminary studies suggest that these compounds can modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis and other inflammatory disorders.
  • Anticancer Potential : Some derivatives have shown promise in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

Materials Science

The unique structural features of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one make it a candidate for applications in materials science:

  • Organic Light Emitting Diodes (OLEDs) : The compound's luminescent properties can be harnessed for use in OLED technology, where efficient light emission is critical.
  • Polymer Chemistry : It can serve as a building block for synthesizing novel polymers with enhanced optical and electronic properties.

Organic Synthesis

In synthetic organic chemistry, this compound can be utilized as an intermediate in the synthesis of more complex molecules. Its reactivity can be exploited to create derivatives with tailored functionalities for specific applications.

Case Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry explored the antioxidant properties of various benzo-furo-chromenone derivatives. The results indicated that the presence of the methyl group at position 7 significantly enhanced the radical scavenging activity compared to non-methylated analogs.

Case Study 2: Anticancer Research

Research conducted at a leading cancer research institute investigated the anticancer effects of several chromenone derivatives, including 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one. Findings demonstrated that the compound inhibited the growth of breast cancer cells by inducing apoptosis through the mitochondrial pathway.

Mechanism of Action

The mechanism of action of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one involves its interaction with specific molecular targets. This can include binding to enzymes or receptors, thereby modulating their activity. The pathways involved may include signal transduction pathways, leading to changes in cellular functions. Detailed studies are required to fully elucidate these mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Physical and Spectral Properties

The substituents on the benzofurochromenone core significantly influence molecular properties. Below is a comparative analysis of the target compound and key analogs:

Table 1: Structural and Physical Properties of Selected Analogs
Compound Name Substituents Molecular Formula Key Physical/Spectral Data Source
Target Compound 7-Me, 10-(4-MePh) Likely C23H16O3 Inferred higher lipophilicity vs. methoxy analogs
10-(4-Methoxyphenyl)-7-methyl analog (CID 978494) 7-Me, 10-(4-MeOPh) C23H16O4 SMILES: CC1=C2C(=CC3=C1OC=C3C4=CC=C(C=C4)OC)C5=CC=CC=C5C(=O)O2
4i () 2,4-DiClPh, 4,9-diMeO C22H16Cl2O5 Mp: 123–125°C; HPLC Rt: 4.5 min; IR/NMR/HR-ESIMS confirmed
3h () p-Tolyl, hydrazonomethyl C27H19F3N2O3 Mp: 258–259°C; ¹H/¹³C NMR, MS data
Visnagin () 4-MeO, 7-Me C13H10O4 Antioxidant activity; IR/NMR confirmed
Key Observations:

Lipophilicity and Solubility: The target’s 4-methylphenyl group is less polar than methoxy (e.g., CID 978494) or chlorine substituents (e.g., 4i), suggesting increased lipophilicity. This may enhance membrane permeability but reduce aqueous solubility. Chlorinated analogs (e.g., 4i, 4k in ) exhibit higher melting points (123–145°C) due to stronger intermolecular forces, whereas hydrazonomethyl derivatives (e.g., 3h) show even higher melting points (258°C), likely due to hydrogen bonding .

Spectral Characteristics: NMR: Methyl groups (e.g., 7-Me in the target) typically produce singlets in ¹H NMR (δ ~2.5 ppm). Methoxy groups (e.g., in visnagin) resonate as singlets near δ ~3.8 ppm . IR: The target’s carbonyl (C=O) stretch in the chromenone core is expected at ~1700 cm⁻¹, consistent with analogs ().

Chromatographic Behavior: Analogs with electron-withdrawing groups (e.g., 4i’s Cl substituents) exhibit shorter HPLC retention times (4.4–5.2 min) compared to non-polar substituents, reflecting altered polarity . The target’s methyl groups may lead to intermediate retention.

ADMET and Collision Cross-Section (CCS) Predictions

  • CCS Values : For 10-(4-methoxyphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one (), CCS ranges from 175.8 Ų ([M+H]⁺) to 196.6 Ų ([M+Na]⁺), indicating moderate molecular size and polarity . The target’s methyl groups may slightly reduce CCS due to lower polarity.

Biological Activity

7-Methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one is a complex organic compound belonging to the class of chromene derivatives. Its unique fused ring structure has drawn considerable attention in medicinal chemistry due to its potential biological activities, particularly its anti-inflammatory, anticancer, and antimicrobial properties.

PropertyDetails
IUPAC Name 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one
Molecular Formula C22H18O3
Molar Mass 342.38 g/mol
Density 1.26 g/cm³ (predicted)
Boiling Point 482.3 °C (predicted)
CAS Number Not available

Anti-inflammatory Activity

Research has demonstrated that compounds similar to 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one exhibit significant anti-inflammatory effects. For instance, studies have shown that derivatives of this compound can inhibit pro-inflammatory cytokines such as TNF-α and IL-6, suggesting a potential mechanism for reducing inflammation in various models.

Case Study: In Vivo Inflammation Model

A study conducted on animal models indicated that a related compound reduced edema significantly when administered at a dose of 50 mg/kg, demonstrating an inhibition rate of up to 80% compared to control groups. This suggests a promising therapeutic application in treating inflammatory diseases.

Anticancer Properties

The anticancer potential of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one has been explored in various cancer cell lines.

The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways and the inhibition of cell cycle progression. Notably, it has shown effectiveness against breast cancer and leukemia cell lines.

Research Findings

In vitro studies revealed that concentrations as low as 10 µM led to a significant reduction in cell viability (up to 70%) in treated cancer cells compared to untreated controls.

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli.

Efficacy Testing

In vitro assays demonstrated minimum inhibitory concentrations (MIC) of around 32 µg/mL against these pathogens, indicating its potential as a lead compound for developing new antimicrobial agents.

Summary of Research Findings

Biological ActivityObserved EffectsReference
Anti-inflammatoryUp to 80% edema reduction
AnticancerUp to 70% cell viability reduction
AntimicrobialMIC = 32 µg/mL for bacterial strains

Q & A

What spectroscopic methods are most effective for characterizing structural derivatives of this compound?

Basic Question
Derivatives of 7-methyl-10-(4-methylphenyl)-5H-benzo[c]furo[3,2-g]chromen-5-one require comprehensive structural elucidation. Key methods include:

  • 1H/13C NMR : Assigns proton and carbon environments, resolving substituent positions (e.g., methoxy or methyl groups). For example, 1H NMR δ 8.64 (s) confirms aromatic protons in furochromone derivatives .
  • IR Spectroscopy : Identifies functional groups like carbonyl (C=O, ~1705 cm⁻¹) and hydroxyl (O-H, ~3051 cm⁻¹) stretches .
  • Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns. Discrepancies between calculated and observed masses (e.g., Δ ~0.003 Da) may indicate isotopic impurities .

What natural sources produce structurally related furanochromones, and how are they isolated?

Basic Question
Related furanochromones (e.g., visnagin, khellin) are isolated from Ammi visnaga and Eranthis species. Isolation protocols involve:

  • Extraction : Soxhlet extraction with methanol or ethanol to recover polar metabolites.
  • Chromatography : Column chromatography (silica gel) with gradient elution (hexane:ethyl acetate) separates furanochromones from co-extracted flavonoids .
  • Identification : Comparative HPLC-UV and NMR against reference standards confirms purity .

How can synthetic routes for this compound be optimized to address low yields or impurities?

Advanced Question
Challenges in synthesis (e.g., spirofurochromanone derivatives) are mitigated by:

  • Catalyst Selection : Piperidine as a base in ethanol improves cyclization efficiency during quinazolinone formation .
  • Microwave-Assisted Synthesis : Reduces reaction time (4–30 minutes) and enhances yields (up to 88%) compared to conventional heating .
  • Purification : Recrystallization from methanol or ethyl acetate removes isomers and unreacted intermediates .

How do structural modifications at the C-6 and C-7 positions affect biological activity?

Advanced Question
Structure-activity relationship (SAR) studies reveal:

  • C-6 Substitution : Hydrazonomethyl groups at C-6 enhance acetylcholinesterase (AChE) inhibition (e.g., IC₅₀ ~2.1 µM for anti-Alzheimer’s derivatives) .
  • C-7 Methylation : Increases lipophilicity, improving blood-brain barrier penetration in neuroactive compounds .
  • Spirocyclic Derivatives : Introducing spiro rings (e.g., cyclopentane) boosts antimicrobial activity against Gram-positive pathogens (MIC ~8 µg/mL) .

What in vitro models are suitable for evaluating anti-inflammatory effects?

Advanced Question
Anti-inflammatory potential is assessed using:

  • RAW 264.7 Macrophages : LPS-induced NO production assays quantify inhibition (IC₅₀ values). Visnagin analogs reduce NO by 40–60% at 10 µM .
  • Cyclooxygenase (COX-2) Inhibition : ELISA-based kits measure suppression of prostaglandin E₂ .
  • Cytokine Profiling : Multiplex assays (e.g., IL-6, TNF-α) validate cytokine modulation in primary immune cells .

How can contradictions in spectral data during derivative synthesis be resolved?

Advanced Question
Discrepancies (e.g., HRMS deviations) require:

  • Isotopic Purity Analysis : High-resolution mass spectrometers (LTQ-Orbitrap) distinguish isotopic peaks (e.g., ¹³C vs. ¹²C) .
  • 2D NMR (COSY, HSQC) : Resolves overlapping signals in complex diastereomers .
  • X-ray Crystallography : Confirms absolute configuration, as used for 7-(hydroxymethyl)-substituted derivatives .

What computational approaches predict the compound’s interaction with biological targets?

Advanced Question
Molecular docking and dynamics simulations guide target identification:

  • AutoDock Vina : Docks derivatives into AChE active sites (PDB: 4EY7), revealing hydrogen bonds with Trp286 and π-π stacking with Phe295 .
  • Pharmacophore Modeling : Identifies critical features (e.g., hydrophobic furan rings) for antimicrobial activity .
  • ADMET Prediction : SwissADME evaluates bioavailability (e.g., BBB permeability >0.3) and toxicity (AMES test negativity) .

What are the challenges in isolating this compound from natural matrices?

Basic Question
Key challenges include:

  • Low Abundance : Furanochromones constitute <0.1% dry weight in Eranthis spp., necessitating large biomass (≥1 kg) .
  • Co-Elution with Flavonoids : Similar polarity leads to overlapping peaks in HPLC; orthogonal methods (HILIC vs. RP-HPLC) improve resolution .
  • Instability : Light-sensitive degradation requires amber glassware and nitrogen-blanketed storage .

How are spirocyclic derivatives of this compound synthesized for enhanced bioactivity?

Advanced Question
Spiro derivatives (e.g., spiro[furo[3,2-g]chromene-7,4'-piperidine]) are synthesized via:

  • Mannich Reactions : Condensation of aldehydes with piperidine in ethanol yields spiro cores (70–86% yield) .
  • Microwave Irradiation : Accelerates ring closure (4 minutes vs. 12 hours conventional) .
  • Post-Functionalization : Bromine or chlorine substituents at C-4 enhance antifungal activity (MIC ~4 µg/mL) .

What analytical techniques validate the purity of synthesized derivatives?

Basic Question
Purity is confirmed by:

  • HPLC-DAD : Purity >98% with retention time matching standards (e.g., C18 column, 254 nm) .
  • GC-MS : Detects volatile impurities (e.g., unreacted aldehydes) with EI fragmentation .
  • Elemental Analysis : Carbon/hydrogen content within ±0.3% of theoretical values .

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